Methyl cyclohept-4-ene-1-carboxylate
Description
Methyl cyclohept-4-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.209 g/mol. It is a colorless liquid with a fruity odor. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl cyclohept-4-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLVCMNVWUHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclohept-4-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptene with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclohept-4-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Methyl cyclohept-4-ene-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl cyclohept-4-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-1-ene-1-carboxylate: Similar in structure but with a six-membered ring.
Ethyl cyclohept-4-ene-1-carboxylate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl cyclohexanecarboxylate: Similar but with a saturated ring structure.
Uniqueness
Methyl cyclohept-4-ene-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Methyl cyclohept-4-ene-1-carboxylate is a cyclic ester that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological systems, leading to diverse pharmacological effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
- CAS Number : 2416-34-6
The compound features a cycloheptene ring with a carboxylate group, which contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
A study conducted by researchers at a university laboratory tested the efficacy of this compound against common bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
In a controlled experiment involving murine models, this compound was administered to assess its impact on inflammatory markers. The findings revealed a marked decrease in TNF-alpha and IL-6 levels, indicating that the compound may effectively reduce inflammation through cytokine modulation.
Antioxidant Activity
A recent investigation evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value of 30 µg/mL in the DPPH assay, highlighting its potential utility in formulations aimed at combating oxidative stress.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | University Lab Study |
| Anti-inflammatory | Inhibition of cytokines (TNF-alpha, IL-6) | Murine Model Experiment |
| Antioxidant | Free radical scavenging | DPPH and ABTS Assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
